molecular formula C13H18O2 B1179152 pathogenicity protein, Xanthomonas CAS No. 139735-78-7

pathogenicity protein, Xanthomonas

Cat. No.: B1179152
CAS No.: 139735-78-7
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Description

Overview of the Genus Xanthomonas as a Plant Pathogen

The genus Xanthomonas consists of a large group of Gram-negative bacteria, recognized as some of the most significant plant pathogens worldwide. algoreducation.comresearchgate.net These rod-shaped, yellow-pigmented bacteria are obligate aerobes and possess a single polar flagellum that aids in their motility. nih.gov The genus includes over 30 species that collectively infect at least 400 different plant species, encompassing 124 monocots and 268 dicots. nih.govfrontiersin.org

Xanthomonas species exhibit a high degree of host and tissue specificity. nih.gov Some pathovars, which are strains differentiated by their host range, invade the plant's vascular system, leading to systemic infections. frontiersin.org Others colonize the intercellular spaces of the mesophyll tissue. nih.govfrontiersin.org The infection process typically begins with an epiphytic stage, where the bacteria survive on the plant surface. nih.gov The pathogenic, or endophytic, stage is initiated when the bacteria enter the host plant through natural openings like stomata and hydathodes, or through wounds. algoreducation.comnih.gov

Agricultural and Ecological Significance of Xanthomonas-Induced Diseases

Xanthomonas infections are responsible for a multitude of diseases in economically important crops, posing a significant threat to global food security and causing substantial economic losses in agriculture. algoreducation.comnih.gov Some of the most well-known diseases include:

Black Rot in cruciferous vegetables like cabbage, broccoli, and cauliflower, caused by Xanthomonas campestris pv. campestris. algoreducation.comwarwick.ac.uk This disease is considered the most damaging bacterial disease of brassicas globally. warwick.ac.uk

Citrus Canker , caused by Xanthomonas citri subsp. citri, which affects various citrus species. frontiersin.org

Bacterial Blight of rice, caused by Xanthomonas oryzae pv. oryzae, is a major disease affecting rice production in tropical and subtropical regions. frontiersin.orgfrontiersin.org

Bacterial Leaf Streak of rice, caused by Xanthomonas oryzae pv. oryzicola. frontiersin.org

Bacterial Spot of tomatoes and peppers, caused by Xanthomonas campestris pv. vesicatoria. nih.gov

Banana Xanthomonas Wilt (BXW) , caused by Xanthomonas vasicola pv. musacearum, has had a devastating impact on banana production in Central and East Africa. wikipedia.org

The economic impact of these diseases is substantial, leading to reduced crop yields and quality. nih.govyoutube.com For instance, black rot in brassicas can cause yield losses of up to 50%. youtube.com In addition to direct crop losses, these diseases can also disrupt ecosystems. algoreducation.com

Fundamental Concepts of Pathogenicity Proteins in Plant-Bacterial Interactions

The ability of Xanthomonas to cause disease is intricately linked to a sophisticated arsenal (B13267) of pathogenicity proteins . These proteins are crucial for the bacterium's virulence, enabling it to infect host plants, suppress plant defense mechanisms, and proliferate within the host tissues. frontiersin.orgnih.gov

A key component of Xanthomonas pathogenicity is the Type III Secretion System (T3SS) , a molecular syringe-like apparatus that injects bacterial proteins, known as Type III Effector (T3E) proteins , directly into the cytoplasm of plant cells. algoreducation.comnih.gov The genes encoding the T3SS are often referred to as hrp (hypersensitive response and pathogenicity) genes. nih.govnih.gov These effector proteins are the primary tools used by the bacterium to manipulate the host's cellular processes for its own benefit. nih.govmdpi.com

The functions of these pathogenicity proteins are diverse and critical for successful infection:

Suppression of Plant Immunity: A primary role of T3E proteins is to interfere with the plant's innate immune system. researchgate.net Plants can often recognize pathogen-associated molecular patterns (PAMPs), triggering PAMP-triggered immunity (PTI). Xanthomonas effectors can suppress PTI, allowing the bacteria to colonize the plant. researchgate.net

Modulation of Host Cellular Processes: Some effectors can enter the plant cell nucleus and alter gene expression to favor the pathogen. nih.gov For example, the AvrBs3 family of effectors in Xanthomonas can modulate plant gene expression. nih.gov Other effectors, like those from the YopJ/AvrRxv family, act as SUMO cysteine proteases within the host. nih.gov

Acquisition of Nutrients: Pathogenicity proteins can manipulate host physiology to ensure a steady supply of nutrients for the invading bacteria. For instance, an effector from Xanthomonas oryzae pv. oryzae activates the rice gene Xa13, which leads to the removal of copper from the xylem, an environment where the bacteria multiply. nih.gov

Extracellular Enzymes: Besides the injected effectors, Xanthomonas also secretes extracellular enzymes that degrade the plant cell wall, facilitating invasion and spread. wikipedia.org The secretion of these enzymes is often managed by a Type II Secretion System (T2SS) . nih.gov

The interaction between Xanthomonas pathogenicity proteins and the host plant is a complex and dynamic process. The plant has its own surveillance systems to detect the presence of these effectors, which can trigger a strong defense response, often leading to a hypersensitive response (HR) – a form of programmed cell death at the infection site to limit the pathogen's spread. nih.govnih.gov This continuous evolutionary arms race between the pathogen's virulence factors and the host's defense mechanisms determines the outcome of the interaction. frontiersin.org

Properties

CAS No.

139735-78-7

Molecular Formula

C13H18O2

Synonyms

pathogenicity protein, Xanthomonas

Origin of Product

United States

Molecular Mechanisms of Xanthomonas Pathogenicity Protein Function

The Type III Secretion System (T3SS) and its Effector Repertoire

The T3SS is a major virulence determinant for the majority of pathogenic Xanthomonas species. nih.gov This complex apparatus, encoded by the conserved hrp (hypersensitive response and pathogenicity) gene cluster, is essential for the bacterium to overcome host defenses and establish a successful infection. nih.govasm.org The T3SS facilitates the translocation of a wide array of Type III Effector (T3E) proteins, also known as Xanthomonas outer proteins (Xops), from the bacterial cytoplasm directly into the plant cell. nih.govresearchgate.net Once inside, these effectors interfere with various host cellular pathways, ultimately suppressing the plant's innate immunity and creating a more favorable environment for bacterial proliferation. nih.govbiorxiv.org

Structural and Functional Architecture of the T3SS Apparatus

The T3SS is a complex macromolecular machine composed of approximately 30 different proteins, sharing structural similarities with the bacterial flagellum. wikipedia.orgnih.gov It forms a needle-like structure that spans both the inner and outer bacterial membranes and extends outwards to puncture the host cell membrane. wikipedia.orgnih.gov Functionally, the T3SS apparatus can be divided into several key components:

Basal Body: This structure is embedded in the bacterial membranes and serves as the foundation of the entire apparatus. nih.gov

Export Apparatus: Located within the basal body, this component is responsible for recognizing and unfolding effector proteins for their passage through the needle. nih.gov

Needle Complex: A hollow, filamentous structure that extends from the bacterial surface. It acts as a conduit for the effector proteins to travel from the bacterium towards the host cell. nih.govfrontiersin.org

Translocon: This protein complex is assembled at the tip of the needle and inserts into the host cell membrane, forming a pore through which the effector proteins are delivered into the host cytoplasm. nih.govfrontiersin.org

The assembly and function of the T3SS are tightly regulated, ensuring that effector proteins are only secreted when the bacterium is in contact with a host cell. nih.gov

Mechanism of Type III Effector (T3E) Translocation into Host Cells

The translocation of T3Es into host cells is a multi-step process orchestrated by the T3SS. Initially, T3E proteins are recognized within the bacterial cytoplasm by chaperones. These chaperones protect the effectors from degradation and guide them to the export apparatus at the base of the T3SS. wikipedia.org The ATPase HrcN is thought to provide the energy for the dissociation of chaperone-effector complexes, allowing the effectors to enter the inner channel of the T3SS. frontiersin.org

The secretion of effectors is controlled by regulatory proteins like HpaA and HpaB. HpaB acts as a T3S chaperone, targeting effectors to the secretion system, and its activity is in turn regulated by the secreted protein HpaA. frontiersin.org The timing of HpaA secretion is a critical event that controls the subsequent delivery of T3Es. frontiersin.org Once the translocon is inserted into the host plasma membrane, a continuous channel is formed, allowing the unfolded effector proteins to pass from the bacterial cytoplasm, through the needle, and directly into the host cell's interior. frontiersin.orgfrontiersin.org The N-terminal region of the effector proteins often contains the necessary signals for both secretion and translocation. For instance, in the well-studied TAL effector AvrBs3, the N-terminal 10 and 50 amino acids are crucial for T3S and translocation, respectively. frontiersin.org

Classification, Diversity, and Genomic Organization of Xanthomonas T3Es (e.g., Xop Proteins, Avr Families, Transcription Activator-Like Effectors [TALEs])

The repertoire of T3Es in Xanthomonas is extensive and diverse, with nearly 40 identified groups of related effectors. nih.gov This diversity is a reflection of the continuous co-evolutionary arms race between the pathogen and its various plant hosts. nih.gov T3Es are broadly classified into several families based on sequence homology and functional motifs. Some of the major classes include:

Xop (Xanthomonas outer protein) families: This is a large and diverse group of effectors with a wide range of functions. nih.govnih.gov The nomenclature "Xop" is used for proteins confirmed to be secreted via the T3SS. nih.gov

Avr (Avirulence) families: Historically, these effectors were named for their ability to trigger a strong defense response (avirulence) in resistant plants carrying a corresponding resistance (R) gene. researchgate.net However, in susceptible hosts lacking the specific R gene, these same proteins act as virulence factors. asm.org

Transcription Activator-Like Effectors (TALEs): This is a unique and highly conserved family of T3Es. nih.govwikipedia.org TALEs possess a central repeat region that determines their DNA binding specificity and a C-terminal domain with nuclear localization signals and a transcriptional activation domain. nih.gov They function by directly binding to the promoters of host genes and modulating their expression. nih.govresearchgate.net

The genes encoding T3Es are often located in pathogenicity islands within the bacterial genome and are frequently associated with mobile genetic elements, which contributes to their diversity and horizontal transfer between different bacterial strains and species. researchgate.netresearchgate.net The specific T3E repertoire of a given Xanthomonas strain is a key determinant of its host range and virulence. asm.orgresearchgate.net

Molecular Functions and Host Targets of Xanthomonas T3Es

Once inside the host cell, Xanthomonas T3Es employ a variety of molecular mechanisms to manipulate host processes and promote infection. They achieve this by interacting with and modifying a wide range of host proteins, effectively hijacking cellular machinery for the pathogen's benefit. nih.govfrontiersin.org

Suppression of Plant Pattern-Triggered Immunity (PTI) Responses

The first line of plant defense is Pattern-Triggered Immunity (PTI), which is activated upon the recognition of conserved microbial molecules called Pathogen-Associated Molecular Patterns (PAMPs) by host Pattern Recognition Receptors (PRRs). researchgate.netnih.gov Xanthomonas has evolved a sophisticated arsenal (B13267) of T3Es to suppress PTI at multiple levels.

Many T3Es have been shown to interfere with the signaling cascades downstream of PRR activation. biorxiv.orgnih.gov For example, several Xanthomonas effectors can suppress the PAMP-triggered activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to PTI signaling. nih.govfrontiersin.org Effectors like XopZ, XopN, and XopV from Xanthomonas oryzae pv. oryzae have been shown to suppress peptidoglycan-triggered MAPK activation in rice. frontiersin.org Similarly, XopLXcc from Xanthomonas campestris pv. campestris can suppress the expression of PTI-associated genes. mdpi.com Some effectors, like XopN, achieve this by targeting host receptor-like kinases involved in immune signaling. researchgate.net Another strategy employed by Xanthomonas is the manipulation of host protein degradation pathways. The effector XopJ, for instance, targets the host proteasome to inhibit its activity, thereby suppressing salicylic (B10762653) acid-mediated defense responses. nih.gov

Modulation of Plant Effector-Triggered Immunity (ETI) and Hypersensitive Response (HR)

The second layer of plant immunity, known as Effector-Triggered Immunity (ETI), is activated when host resistance (R) proteins directly or indirectly recognize specific pathogen effectors. researchgate.netnih.gov ETI is often a more robust and rapid defense response, frequently culminating in a localized programmed cell death called the Hypersensitive Response (HR), which restricts pathogen growth. nih.govnih.gov

Xanthomonas T3Es play a dual role in the context of ETI. While some effectors are recognized by R proteins, triggering ETI, others have evolved to suppress this very response. nih.gov This suppression of ETI is a crucial virulence strategy, allowing the pathogen to overcome host resistance. For example, in Xanthomonas axonopodis pv. manihotis, the effectors XopE4 and XopAO1 have been identified as suppressors of ETI. nih.gov The mechanism of ETI suppression often involves interfering with the signaling pathways that lead to the HR. Several Xanthomonas effectors have been shown to inhibit the cell death induced by components of immunity-associated MAPK cascades. nih.gov By suppressing ETI and the HR, these effectors allow the bacteria to multiply even in the presence of what would otherwise be an effective host defense, highlighting the intricate and dynamic nature of the plant-pathogen interaction.

Hijacking of Host Cellular Processes and Regulatory Pathways

Xanthomonas bacteria have evolved sophisticated mechanisms to manipulate the cellular machinery of their plant hosts, thereby creating a favorable environment for infection and proliferation. This is largely achieved through the action of effector proteins, which are injected directly into the plant cell cytoplasm via the type III secretion system (T3SS). These effectors target a wide array of host processes, leading to significant reprogramming of the host's cellular and regulatory networks.

A key strategy employed by Xanthomonas is the direct manipulation of host gene expression, a process prominently mediated by Transcription Activator-Like Effectors (TALEs). apsnet.orgfrontiersin.org TALEs are a unique class of type III effectors that function as transcriptional activators within the plant cell nucleus. apsnet.orgfrontiersin.orgnih.gov Once inside the host cell, they are transported to the nucleus where they bind to specific DNA sequences, known as effector-binding elements (EBEs), in the promoter regions of host genes. researchgate.netnih.govresearchgate.net This binding initiates the transcription of downstream genes, which can either promote disease susceptibility (S genes) or, in some cases, trigger a defense response (R genes). apsnet.orgnih.gov

The remarkable DNA-binding specificity of TALEs is conferred by a central repeat domain composed of a variable number of tandem, 33-34 amino acid repeats. nih.govwikipedia.org Within each repeat, two highly variable amino acid residues, termed the Repeat Variable Diresidue (RVD), determine the specific nucleotide recognition. wikipedia.orgnih.gov This modular nature allows for a "code" that dictates the DNA target, a feature that has been exploited for genome editing technologies. researchgate.netwikipedia.org

By activating specific host genes, TALEs can induce a variety of physiological changes that benefit the pathogen. For instance, some TALEs upregulate the expression of sugar efflux transporters, such as the SWEET proteins, which are thought to shuttle sugars from the plant cell into the apoplast, providing a nutrient source for the bacteria. frontiersin.orgnih.govnih.gov Other TALEs target transcription factor genes, like UPA20 by AvrBs3, leading to cell hypertrophy which may aid in bacterial dissemination. apsnet.orgnih.gov The activation of these susceptibility genes is a crucial aspect of Xanthomonas virulence. nih.govresearchgate.net

The interaction between TALEs and the host is a dynamic evolutionary arms race. Plants have evolved mechanisms to counteract TALE function, such as mutations in the EBEs of susceptibility genes to prevent TALE binding. nih.govresearchgate.net In response, Xanthomonas can adapt by modifying the RVDs within their TALEs to recognize new target sequences. researchgate.netnih.gov

Table 1: Examples of Xanthomonas TALEs and their Host Targets

TALEXanthomonas Species/PathovarHost PlantHost Target GeneFunction of Host TargetReference
AvrBs3X. campestris pv. vesicatoriaPepperUPA20Transcription factor, induces cell hypertrophy apsnet.orgnih.gov
PthXo1X. oryzae pv. oryzaeRiceSWEET11 (Os8N3)Sugar transporter nih.gov
PthXo6X. oryzae pv. oryzaeRiceOsTFX1 (bZIP transcription factor)Transcription factor frontiersin.orgnih.gov
TalBAfrican X. oryzae pv. oryzaeRiceOsTFX1, OsERF#123Transcription factors frontiersin.orgnih.gov

Xanthomonas effectors also manipulate host protein homeostasis, particularly the ubiquitin-proteasome system (UPS), to suppress plant immunity. nih.govfrontiersin.orgnih.gov The UPS is a major pathway for regulated protein degradation in eukaryotes and plays a critical role in various cellular processes, including defense signaling. nih.govfrontiersin.org By targeting components of the UPS, Xanthomonas can prevent the degradation of negative regulators of immunity or promote the degradation of positive regulators.

Other Xanthomonas effectors have also been implicated in manipulating the UPS. The effector XopL possesses E3 ubiquitin ligase activity, suggesting it may ubiquitinate host proteins to mark them for degradation, thereby suppressing pattern-triggered immunity (PTI). nih.govfrontiersin.org AvrBsT has been shown to interact with the proteasome subunit RPN8, potentially affecting proteasome function. nih.govfrontiersin.org The ability of Xanthomonas to both inhibit the proteasome with some effectors while potentially utilizing it with others highlights the complex and multifaceted nature of its interaction with the host UPS. nih.govfrontiersin.org

To successfully establish infection, Xanthomonas must overcome the host's defenses, which often involve the secretion of antimicrobial compounds and the reinforcement of the cell wall. To counter this, Xanthomonas deploys effectors that disrupt the host's membrane trafficking and vesicle transport systems.

One such target is the exocyst complex, a multi-protein complex responsible for tethering vesicles to the plasma membrane during exocytosis. nih.gov The Xanthomonas campestris effector protein XopP has been shown to directly target the Exo70B1 subunit of the Arabidopsis exocyst complex. nih.govnih.gov This interaction inhibits exocyst-dependent secretion, which is crucial for delivering defense-related molecules to the site of infection. nih.gov For example, the transport of the FLS2 immune receptor, which recognizes bacterial flagellin (B1172586), to the plasma membrane is regulated by the exocyst. nih.gov By inhibiting the exocyst, XopP effectively dampens the plant's ability to perceive the pathogen and mount an effective immune response. nih.govnih.gov

The disruption of vesicle trafficking by Xanthomonas effectors represents a sophisticated strategy to undermine the host's ability to secrete defense compounds and properly localize immune receptors, thereby promoting bacterial virulence.

Phytohormones are central to the regulation of plant growth, development, and immunity. nih.govbohrium.com Xanthomonas effectors have evolved to manipulate various phytohormone signaling pathways to the pathogen's advantage. nih.gov This can involve mimicking plant hormones, altering their synthesis or perception, or interfering with downstream signaling cascades.

As mentioned previously, the effector XopJ suppresses salicylic acid (SA)-mediated defenses by inhibiting the proteasome. oup.comnih.gov This is significant because SA is a primary defense hormone involved in systemic acquired resistance. nih.gov

In addition to SA, other phytohormones like jasmonates (JAs), auxins, and cytokinins are also targeted. nih.gov For example, the Pseudomonas syringae effector AvrB, which has homologs in Xanthomonas, can activate JA signaling, a pathway that can sometimes act antagonistically to SA signaling. nih.gov Furthermore, the Xanthomonas effector XopN has been shown to interact with the transcription factor NbVOZ and repress the expression of NPR1, a key regulator of basal defense, thereby modulating plant immunity. vt.edu By manipulating the delicate balance of phytohormone networks, Xanthomonas can create a more susceptible host environment.

Identification and Characterization of Novel Xanthomonas T3Es

The repertoire of type III effectors (T3Es) in Xanthomonas is diverse and dynamic, with ongoing research continually identifying and characterizing new effectors. nih.gov The identification of these novel T3Es is crucial for a comprehensive understanding of Xanthomonas pathogenicity. frontiersin.org

Various approaches are employed to discover new T3Es. Genome screening for genes with characteristics of known effectors, such as the presence of a hypersensitive response and pathogenicity (hrp)-regulated promoter, is a common strategy. nih.gov Machine-learning approaches have also been successfully applied, using a variety of genomic and protein features to predict potential effectors. nih.govmssm.edu For instance, a machine-learning approach applied to Xanthomonas euvesicatoria led to the identification of seven new T3Es, including XopAU, XopAV, XopAW, XopAP, XopAX, XopAK, and XopAD. nih.gov

Once identified, the function of these novel effectors is characterized through various experimental techniques. Translocation assays, using reporter proteins like the adenylate cyclase domain of Bordetella pertussis, are used to confirm that the candidate proteins are indeed delivered into plant cells by the T3SS. nih.gov Functional studies, such as generating bacterial mutants lacking the effector gene or expressing the effector in planta, help to elucidate its role in virulence and its impact on host cellular processes. nih.govapsnet.orgmdpi.com For example, the inactivation of the xopAP gene in Xanthomonas euvesicatoria resulted in reduced disease symptoms in infected plants. nih.gov

The ongoing discovery and characterization of novel T3Es continue to reveal new mechanisms of bacterial pathogenesis and provide new targets for developing disease-resistant crops.

Table 2: Recently Identified Novel Xanthomonas Type III Effectors

EffectorXanthomonas SpeciesMethod of IdentificationKey FindingsReference
XopAU, XopAV, XopAW, XopAP, XopAX, XopAK, XopADX. euvesicatoriaMachine-learning approachConfirmed translocation via T3SS; four belong to novel effector families; xopAP contributes to virulence. nih.gov
XopE1, XopE2X. campestris pv. vesicatoriaAvrBs3 effector domain reporterBelong to the HopX family; possess a conserved N-myristoylation motif. apsnet.org
XopBB, XopBC, XopBD, XopBEX. hortorum pv. pelargoniiEffectidor web server prediction and experimental validationConfirmed translocation; XopBD has some similarity to a candidate effector in X. campestris pv. raphani. frontiersin.org
XopBF, XopBGX. fragariaeEffectidor web server prediction and experimental validationConfirmed translocation. frontiersin.org

Contribution of Other Bacterial Secretion Systems to Xanthomonas Pathogenicity

While the Type III Secretion System (T3SS) is a primary determinant of Xanthomonas pathogenicity, other secretion systems also play crucial roles in the infection process. nih.govnih.govapsnet.org These systems contribute to virulence by secreting a variety of molecules, including enzymes that degrade the plant cell wall, toxins that kill competing bacteria, and components necessary for adhesion and biofilm formation. nih.govoup.comnih.gov

The Type II Secretion System (T2SS) is responsible for the secretion of folded proteins from the periplasm to the extracellular environment. nih.govplos.orgplos.org In Xanthomonas, the T2SS secretes a range of cell wall-degrading enzymes such as cellulases, xylanases, proteases, and polygalacturonases. nih.govnih.govapsnet.org These enzymes break down the physical barriers of the plant, facilitating bacterial invasion and nutrient acquisition. plos.org The degradation of the plant cell wall is also thought to aid in the assembly of the T3SS pilus. nih.gov Xanthomonas species can possess two distinct T2SS gene clusters, xps and xcs. nih.govnih.gov The xps system, in particular, has been shown to be important for virulence. nih.gov The expression of T2SS genes is often co-regulated with the T3SS, highlighting the coordinated action of these systems during infection. plos.orgnih.gov

The Type IV Secretion System (T4SS) is a versatile system capable of transferring proteins and DNA into both prokaryotic and eukaryotic cells. nih.govwikipedia.org In several Xanthomonas species, the T4SS functions as a weapon for interbacterial competition, injecting a cocktail of toxic effector proteins into neighboring Gram-negative bacteria. nih.govnih.govfrontiersin.orgyoutube.com This allows Xanthomonas to eliminate competitors and secure its niche within the plant environment. nih.gov The T4SS can also mediate bacterial conjugation, facilitating the horizontal transfer of genetic material. frontiersin.org

The coordinated action of these different secretion systems provides Xanthomonas with a formidable arsenal of virulence factors, enabling it to overcome host defenses, compete with other microbes, and successfully colonize its host. nih.govnih.gov

The Type II Secretion System (T2SS) and Secreted Hydrolytic Enzymes

The Type II Secretion System (T2SS) is a crucial virulence factor for many Gram-negative bacteria, including the plant pathogen Xanthomonas. nih.govumich.edu This complex machinery is responsible for the transport of folded proteins, such as a variety of hydrolytic enzymes, from the periplasm across the outer membrane and into the extracellular space or directly into host cells. nih.govumich.edunih.gov These secreted enzymes play a significant role in the degradation of the plant cell wall, which facilitates nutrient acquisition for the bacteria and aids in the assembly of other secretion systems, like the Type III Secretion System (T3SS). nih.govplos.org

In the genus Xanthomonas, two distinct T2SS gene clusters have been identified: xps and xcs. The xps cluster is highly conserved across the genus, while the xcs cluster is present only in certain species and strains. nih.govapsnet.org The Xps-T2SS is primarily involved in secreting enzymes that degrade plant cell wall components. plos.org This process is not only important for providing nutrients but also for weakening the plant's physical barriers, thereby promoting infection.

The secretion process via T2SS is a two-step mechanism. Initially, the substrate proteins are transported into the periplasm through the general secretion (Sec) or twin-arginine translocation (Tat) pathways. umich.edunih.gov Once in the periplasm, these proteins fold into their native conformations before being recognized and translocated across the outer membrane by the T2SS machinery. nih.govumich.edu The T2SS itself is a multi-protein complex that spans the bacterial cell envelope, consisting of an inner membrane platform, a periplasmic pseudopilus, and an outer membrane channel called a secretin. nih.govplos.org

Research has shown a functional interplay between the T2SS and other secretion systems. For instance, the degradation of the plant cell wall by T2SS-secreted enzymes is thought to facilitate the proper assembly of the T3SS pilus, which is essential for injecting effector proteins directly into plant cells. nih.gov This is supported by the co-regulation of genes from both systems by the same regulatory proteins, HrpG and HrpX. nih.gov

Table 1: Key Components and Substrates of the Xanthomonas T2SS

Component/SubstrateFunctionReference
XpsD (Secretin) Forms the outer membrane channel for protein translocation. plos.org
XpsE (ATPase) Provides the energy for the secretion process. umich.eduplos.org
XpsG, H, I, J, K Form the pseudopilus, a pilus-like structure that is thought to act as a piston to push substrates through the secretin. plos.org
XpsL, M Inner membrane proteins that form the assembly platform. plos.org
Cellulases Degrade cellulose (B213188) in the plant cell wall. nih.gov
Xylanases Degrade xylan, a major component of hemicellulose in the plant cell wall. nih.gov
Proteases Degrade plant proteins, potentially interfering with host defense responses. nih.gov

The Type VI Secretion System (T6SS) in Virulence and Interbacterial Competition

The Type VI Secretion System (T6SS) is a sophisticated molecular machine utilized by many Gram-negative bacteria for a dual purpose: to inject toxic effector proteins into eukaryotic host cells, contributing to virulence, and to target competing bacteria, thereby shaping microbial communities. nih.govnih.govuclouvain.beasm.org This contact-dependent system is structurally analogous to a bacteriophage tail, functioning as a contractile syringe to deliver its payload. nih.gov

In Xanthomonas, the role of the T6SS appears to be multifaceted and species-dependent. For instance, in Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, two T6SS gene clusters have been identified. nih.govnih.gov Studies have shown that a gene within the second T6SS cluster (T6SS-2) is involved in the bacterium's virulence towards rice plants. nih.govnih.gov However, in this particular pathogen, neither of its T6SS clusters seems to play a role in interbacterial competition against Escherichia coli. nih.govnih.gov

Conversely, research on Xanthomonas translucens, a pathogen of cereals, suggests that its T6SS is primarily used to outcompete other bacteria in its environment rather than for direct virulence against the plant host. uclouvain.be This is supported by findings that X. translucens T6SS can inhibit the growth of various wheat-associated bacterial strains in vitro. uclouvain.be Interestingly, in some plant pathogens, the expression of the T6SS is coordinated with other virulence factors, such as the Type IV Secretion System (T4SS), indicating a complex regulatory network that adapts the bacterium's strategy to different stages of infection and environmental conditions. asm.org

The core components of the T6SS are encoded by a set of conserved genes, typically labeled tssA through tssM. asm.org These proteins assemble into a large complex that spans the bacterial cell envelope. The system delivers a variety of effector proteins with different toxic activities, including phospholipases, endonucleases, and peptidases, which can target various cellular components of the recipient cell. asm.org To protect themselves from their own toxins, bacteria producing a T6SS also synthesize specific immunity proteins that neutralize the corresponding effectors. uclouvain.be

Table 2: Investigated Roles of T6SS in Xanthomonas Species

Xanthomonas SpeciesInvestigated RoleKey FindingsReference
Xanthomonas oryzae pv. oryzaeVirulence in riceT6SS-2 is involved in virulence. No significant role in competition with E. coli. nih.govnih.gov
Xanthomonas translucensInterbacterial competitionT6SS contributes to inhibiting the growth of other wheat-associated bacteria. uclouvain.be
Xanthomonas perforansLatent infectionA T6SS-III mutant showed increased growth and disease severity, suggesting a role for the T6SS in maintaining a latent infection period. apsnet.org

The Type IV Secretion System (T4SS) in Xanthomonas Pathogenesis

The Type IV Secretion System (T4SS) is a versatile molecular apparatus found in many Gram-negative and some Gram-positive bacteria, as well as archaea. wikipedia.orgyoutube.com It is capable of translocating a wide range of substrates, including proteins and DNA, across the bacterial cell envelope. nih.govnih.gov The functions of T4SSs are diverse, ranging from delivering virulence factors into host cells and facilitating bacterial conjugation to taking up DNA from the environment. youtube.comnih.gov

In the genus Xanthomonas, the presence and function of the T4SS can vary. For example, Xanthomonas citri subsp. citri, the pathogen causing citrus canker, possesses two copies of the T4SS, one on the chromosome and another on a plasmid. nih.gov In contrast to the well-studied Type III Secretion System (T3SS), which is known to be induced during plant infection, studies have shown that the T4SS genes in X. citri are downregulated in planta. nih.gov This suggests that, in this particular pathogen, the T4SS may not be directly involved in the infection process itself. nih.gov However, the T4SS in X. citri has been shown to be involved in interbacterial competition by delivering antibacterial proteins to neighboring bacteria. nih.gov

In Xanthomonas euvesicatoria, a pathogen of tomato and pepper, both a VirB/VirD4-like and an Icm/Dot-like T4SS have been identified. nih.gov The VirB/VirD4 system in this species has been demonstrated to function in conjugation, facilitating the transfer of plasmids between bacterial strains. nih.gov This system also shares substrate specificity with the Icm/Dot system, which may act as an additional protein delivery system. nih.gov Unlike in X. citri, the T4SS in X. euvesicatoria did not show a toxic effect on other bacteria under the tested conditions. nih.gov

The T4SS is a complex structure composed of multiple proteins, often encoded by virB genes, that form a channel spanning the bacterial membranes. nih.gov The translocation of substrates is powered by ATPases. nih.gov T4SSs can be broadly categorized into two main types, IVA and IVB, based on their genetic and structural similarities. wikipedia.org The T4SSs found in Xanthomonas are typically of the IVA type, similar to the VirB/D4 system of Agrobacterium tumefaciens. wikipedia.org

Table 3: Characteristics of T4SS in Different Xanthomonas Species

Xanthomonas SpeciesNumber of T4SS CopiesInvestigated FunctionReference
Xanthomonas citri subsp. citriTwo (chromosomal and plasmid)Interbacterial competition; not induced during plant infection. nih.govnih.gov
Xanthomonas euvesicatoriaTwo (VirB/VirD4-like and Icm/Dot-like)Plasmid conjugation; potential protein delivery. nih.gov

Extracellular and Surface-Associated Pathogenicity Factors

Role of Extracellular Polysaccharides (EPS) in Biofilm Formation and Host Colonization

Extracellular polysaccharides (EPS) are high-molecular-weight biopolymers produced by many bacteria, including Xanthomonas. nih.gov These polysaccharides are secreted into the extracellular environment and are major components of the biofilm matrix, a protective, structured community of bacterial cells. nih.govontosight.ainih.gov The production of EPS is a critical virulence factor for Xanthomonas, playing a multifaceted role in the infection process. ontosight.ai

One of the primary functions of EPS is to facilitate the initial attachment of bacteria to plant surfaces and to promote the formation of biofilms. nih.govnih.gov Biofilms provide a protected niche for the bacteria, shielding them from environmental stresses such as desiccation and host immune responses. ontosight.ainih.gov The hydrated polymer network of the biofilm matrix also contributes to its mechanical stability. nih.gov

In Xanthomonas, the most well-studied EPS is xanthan gum. nih.govcabidigitallibrary.org Xanthan is an anionic heteropolysaccharide with a main chain of glucose units and a trisaccharide side chain. nih.gov The structure and composition of xanthan are crucial for its function. For instance, modifications to the monosaccharide composition or the absence of certain chemical groups, such as pyruvate, can impair the bacterium's ability to form biofilms, adhere to surfaces, and ultimately, cause disease. ontosight.aicabidigitallibrary.org Studies have shown that the pyruvilation of xanthan is essential for the virulence of Xanthomonas campestris pv. campestris, as it is required to suppress plant defense responses like callose deposition and stomatal closure. cabidigitallibrary.org

Furthermore, EPS can contribute to pathogenesis by chelating calcium ions, which are important signaling molecules in plant defense. cabidigitallibrary.org By sequestering calcium, xanthan can interfere with the host's ability to mount an effective immune response. The production of EPS is also linked to other virulence-related behaviors, such as swarming motility. ontosight.ai

Table 4: Functions of Extracellular Polysaccharides in Xanthomonas Pathogenesis

FunctionDescriptionReference
Adhesion and Biofilm Formation Mediates attachment to plant surfaces and provides the structural matrix for biofilms. ontosight.ainih.govnih.gov
Protection Shields bacteria from environmental stress and host immune responses. ontosight.ainih.gov
Suppression of Host Defense Interferes with plant defense mechanisms such as callose deposition and stomatal closure. cabidigitallibrary.org
Nutrient Acquisition May contribute to the local environment, aiding in nutrient availability. nih.gov

Lipopolysaccharides (LPS) as Modulators of Host Immunity

Lipopolysaccharides (LPS) are essential components of the outer membrane of most Gram-negative bacteria, including Xanthomonas. ku.dknih.gov These large amphipathic molecules act as a protective barrier against harsh environmental conditions and antimicrobial compounds. ku.dk Beyond their structural role, LPS are potent microbe-associated molecular patterns (MAMPs) that can be recognized by the host's innate immune system, triggering a defense response known as pattern-triggered immunity (PTI). ku.dkoup.com

The structure of LPS typically consists of three domains: the lipid A moiety, which anchors the molecule in the outer membrane; a core oligosaccharide; and a distal O-antigen polysaccharide chain. nih.gov While the lipid A portion is often the primary elicitor of immune responses in mammals, the structural requirements for LPS recognition in plants appear to be more complex. oup.com

Xanthomonas has the ability to modify the structure of its LPS, which is thought to be a mechanism to evade host immune recognition. ku.dk For example, Xanthomonas campestris pv. campestris has been shown to alter its LPS structure while growing inside its host plant, Arabidopsis thaliana. ku.dk This structural plasticity may allow the bacterium to present a less immunogenic surface to the host, thereby facilitating a successful infection.

The O-antigen chain of LPS, while not always directly involved in triggering the immune response, can modulate the bioavailability of the molecule and influence the bacterium's interaction with the host. oup.com Different strains of Xanthomonas can have variations in their LPS structure, which may contribute to their differing host ranges. ku.dk However, even with these variations, LPS from pathogenic Xanthomonas strains are generally recognized as MAMPs in non-host plants, inducing a range of defense responses. ku.dk

Table 5: Role of Lipopolysaccharides in Xanthomonas-Host Interactions

AspectDescriptionReference
Structural Component Essential for the integrity and barrier function of the outer membrane. ku.dknih.gov
MAMP Recognition Recognized by the plant's innate immune system, triggering defense responses (PTI). ku.dkoup.com
Immune Evasion Structural modifications of LPS can help the bacterium to avoid or dampen the host immune response. ku.dk
Host Specificity Variations in LPS structure between different Xanthomonas strains may contribute to their host range. ku.dk

Adhesins and Flagella in Motility and Host Surface Recognition

Adhesins and flagella are critical surface-associated structures that play pivotal roles in the initial stages of Xanthomonas infection. They are involved in motility, adhesion to host surfaces, and recognition by the host's immune system. nih.govnih.gov

Adhesins are proteins that mediate the attachment of bacteria to various surfaces, including the leaves and fruits of host plants. nih.gov This initial adhesion is a crucial step for successful colonization and subsequent biofilm formation. Xanthomonas utilizes multiple adhesion strategies to firmly establish itself on the plant surface, which is often a hostile environment with fluctuating humidity and limited nutrients. nih.gov

Flagella are whip-like appendages that provide bacteria with motility, enabling them to move towards favorable environments and potential entry points into the host, such as stomata and wounds. nih.gov This flagella-driven chemotaxis is an important factor for virulence. nih.gov Beyond their role in movement, flagella are also involved in the secretion of effector proteins and can contribute to biofilm formation. nih.gov

The major protein component of the flagellum is flagellin, which is a potent microbe-associated molecular pattern (MAMP). nih.gov The recognition of flagellin by host pattern recognition receptors (PRRs) triggers a strong immune response known as pattern-triggered immunity (PTI). nih.gov To counteract this, Xanthomonas has evolved mechanisms to evade or suppress PTI, allowing for successful colonization. nih.gov Variations in the structure of flagellin among different Xanthomonas strains can affect their motility and how they are recognized by the host's immune system, thereby influencing their pathogenicity. nih.gov

The interplay between these surface factors is essential for the bacterium's life cycle. Motility allows the bacteria to reach a suitable location on the host, adhesins facilitate attachment, and both can contribute to the development of a protective biofilm. nih.govnih.gov

Table 6: Functions of Adhesins and Flagella in Xanthomonas

StructurePrimary FunctionRole in PathogenesisReference
Adhesins Adhesion to host surfacesFacilitates colonization and biofilm formation. nih.gov
Flagella MotilityEnables movement to entry points, contributes to biofilm formation, and flagellin acts as a MAMP. nih.gov

Advanced Methodologies in Xanthomonas Pathogenicity Protein Research

Functional Genomic Approaches

Functional genomics is pivotal in elucidating the roles of specific genes and their products in the pathogenicity of Xanthomonas. By manipulating the bacterial genome and analyzing global changes in gene expression, researchers can identify and characterize novel pathogenicity proteins.

Targeted mutagenesis is a cornerstone technique for determining the function of a specific gene. This approach involves the creation of a knockout mutant by deleting or inserting a sequence within the gene of interest. The resulting mutant is then assessed for any changes in its pathogenic ability. For example, insertion and deletion mutagenesis of tal genes in Xanthomonas translucens pv. undulosa ICMP11055 revealed that Tal2 and Tal4b each contribute to the extent of disease in wheat. frontiersin.orgnih.govnih.gov Genetic complementation, where a functional copy of the mutated gene is reintroduced into the mutant, is then used to confirm that the observed phenotypic change is a direct result of the specific gene's inactivation. This approach has been instrumental in confirming the role of numerous Xanthomonas effector proteins in virulence. frontiersin.orgnih.gov

A study on Xanthomonas campestris pv. vesicatoria utilized knockout mutants to investigate the function of ScpBXv, a segregation and condensation protein B-like protein. The mutant strain showed significantly reduced virulence in tomato, indicating the involvement of ScpBXv in the bacterium's pathogenicity. koreascience.krppjonline.org Similarly, the role of a novel cysteine protease (XoCP) in Xanthomonas oryzae pv. oryzae was confirmed when its knockout mutants displayed reduced pathogenicity on rice. nih.gov

Transcriptomic profiling allows for a global view of gene expression changes in Xanthomonas under different conditions, such as during infection of a host plant versus growth in a culture medium. This is crucial for identifying genes that are specifically upregulated during the pathogenic process.

RNA Sequencing (RNA-Seq) has emerged as a powerful tool for high-throughput transcriptome analysis, offering advantages over older methods like microarrays, such as a higher dynamic range and the ability to detect novel transcripts. nih.govnih.gov RNA-Seq has been successfully used to analyze the transcriptome of Xanthomonas oryzae pv. oryzae during infection of both susceptible and resistant rice cultivars, identifying thousands of differentially expressed genes between in planta and in vitro growth conditions. nih.gov This technology was also instrumental in identifying the Bs4C resistance gene in pepper, which is activated by the Xanthomonas transcription activator-like effector (TALE) protein AvrBs4. exlibrisgroup.comelsevierpure.com This demonstrated the power of RNA-seq for identifying TALE-induced resistance genes in large crop genomes. exlibrisgroup.comelsevierpure.com

Microarray analysis , while having some limitations compared to RNA-seq, has also been widely used to study gene expression in Xanthomonas. nih.govnih.gov Comparative studies have shown that RNA-seq and microarrays can complement each other, with each method capable of identifying unique sets of differentially expressed genes. nih.gov For instance, a study comparing the two techniques in Xanthomonas citri subsp. citri found that while there was good correlation in the quantification of gene expression, each method also uniquely identified new differentially expressed genes within the HrpX regulon, a key regulator of pathogenicity. nih.gov

Methodology Description Key Findings in Xanthomonas Research References
Targeted Mutagenesis Inactivation of a specific gene to study its function.Identified the contribution of Tal2 and Tal4b to wheat disease by X. translucens. frontiersin.orgnih.govnih.gov frontiersin.orgnih.govnih.gov
Genetic Complementation Reintroduction of a functional gene to confirm its role.Confirmed the virulence function of mutated genes in Xanthomonas. frontiersin.orgnih.gov
RNA Sequencing (RNA-Seq) High-throughput sequencing of RNA to profile the transcriptome.Identified thousands of differentially expressed genes in X. oryzae during rice infection. nih.gov Pinpointed the Bs4C resistance gene in pepper. exlibrisgroup.comelsevierpure.com nih.govexlibrisgroup.comelsevierpure.com
Microarray Analysis Use of a collection of DNA spots to measure the expression levels of large numbers of genes simultaneously.Complemented RNA-Seq in identifying differentially expressed genes in the X. citri HrpX regulon. nih.gov nih.gov

Proteomic and Secretomic Methodologies

While genomics provides a blueprint of potential pathogenicity factors, proteomics and secretomics focus on the proteins themselves, particularly those secreted by the bacterium to interact with the host.

The secretome is the entire set of proteins secreted by a cell. In Xanthomonas, many of these secreted proteins are effectors that manipulate the host. Proteomic techniques, such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS), have been used to identify and quantify these secreted proteins.

A study on Xanthomonas oryzae pv. oryzae used a label-free quantitative proteomics approach to identify 727 bacterial and 186 rice secreted proteins during their interaction. nih.gov This analysis revealed that proteins involved in catalytic, transporter, and ATPase activities were prominent among the secreted bacterial proteins. nih.gov Another proteomic investigation of X. oryzae pv. oryzae identified 109 unique proteins secreted both in vitro and in planta, with pathogenicity-related proteins being highly expressed during infection. nih.gov

Understanding where effector proteins localize within the host cell is crucial to deciphering their function. researchgate.net Various techniques are employed to visualize the location of these proteins. For example, effector proteins can be fused with fluorescent reporters like Green Fluorescent Protein (GFP) and then transiently expressed in plant cells, often using Agrobacterium-mediated transformation. nih.gov

Studies in Xanthomonas campestris pv. vesicatoria have used this approach to show that the effector protein AvrBs3 localizes to the nucleus of plant cells, while AvrBs1 is found in the cytoplasm. nih.gov The localization of AvrBs4 was also confirmed to be nuclear. nih.gov Such studies have revealed that different effectors target distinct subcellular compartments, including the cytoplasm, nucleus, and chloroplasts, to interfere with various host cellular processes. nih.govresearchgate.netscienceopen.com

Methodology Description Key Findings in Xanthomonas Research References
Label-Free Quantitative Proteomics Mass spectrometry-based approach to identify and quantify proteins without the use of stable isotopes.Identified hundreds of secreted proteins from X. oryzae pv. oryzae during rice infection. nih.gov nih.gov
2-DE with Mass Spectrometry Separation of proteins by two properties, followed by identification using mass spectrometry.Identified 109 unique secreted proteins from X. oryzae pv. oryzae, with many upregulated during infection. nih.gov nih.gov
Fluorescent Protein Fusions Fusing an effector protein to a fluorescent protein (e.g., GFP) for visualization.Determined the nuclear localization of AvrBs3 and AvrBs4, and the cytoplasmic localization of AvrBs1 in host cells. nih.gov nih.gov

Integrated Host-Pathogen Interaction Assays

One common approach is to express individual effector proteins in the host plant and observe the resulting phenotype. For instance, the transient expression of AvrBs1 and AvrBs3 from X. campestris pv. vesicatoria in Nicotiana benthamiana was shown to induce hypertrophy of mesophyll cells and increased ion leakage. nih.gov In contrast, the expression of AvrBs4 led to the formation of large catalase crystals in peroxisomes, suggesting a role in suppressing host defense responses. nih.gov

Furthermore, machine learning approaches are being developed to predict the plant-associated phenotype of Xanthomonas strains based on their genomic content. nih.gov By analyzing the presence of specific protein domains, these models can help to identify virulence-enabling factors. nih.gov Bioinformatics tools are also used to predict protein-protein interaction networks between Xanthomonas and its host, providing a systems-level view of the infection process and helping to identify potential targets for disease control. nih.gov

In Planta Virulence and Pathogenicity Assays

To understand the intricate interactions between Xanthomonas and its hosts, researchers employ a variety of in planta assays that aim to replicate natural infection conditions. These assays are crucial for determining the virulence of different bacterial strains and the function of specific pathogenicity proteins.

A common method involves the infiltration of bacterial suspensions into the leaves of a susceptible host plant. oup.com For instance, in studies involving Xanthomonas campestris pv. campestris, the causal agent of black rot in crucifers, bacterial solutions are infiltrated into the leaves of Brassica oleracea (cabbage) using a needle-free syringe. oup.com Researchers then monitor the development of disease symptoms over time, such as the formation of characteristic V-shaped chlorotic lesions. The severity of these symptoms provides a qualitative measure of virulence.

Quantitative assessments of pathogenicity are also performed. One key metric is the measurement of lesion length on inoculated leaves at specific time points post-inoculation. researchgate.net For example, in studies of Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of bacterial blight in rice, the length of blight lesions on rice leaves is measured 14 days after inoculation to compare the virulence of wild-type and mutant strains. researchgate.net

Another critical quantitative measure is the determination of bacterial populations within the plant tissue. researchgate.net This is typically achieved by excising leaf discs from the inoculated area, homogenizing the tissue, and then performing serial dilutions to plate on a suitable growth medium. The resulting colony-forming units (CFU) provide a direct measure of bacterial growth and proliferation within the host, offering a clear indication of the pathogen's ability to colonize and overcome host defenses. researchgate.net

Furthermore, the expression levels of putative virulence genes can be analyzed directly from bacteria within the plant. nih.gov This involves extracting RNA from the infected plant tissue and using techniques like quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the transcript levels of specific pathogenicity-related genes. This approach provides insights into how the bacterium responds to the host environment and which genes are activated during infection. nih.gov

These in planta assays are indispensable for validating the role of specific genes and proteins in the pathogenicity of Xanthomonas. For example, deletion mutants of specific effector proteins can be tested alongside the wild-type strain to observe any attenuation in virulence, thereby confirming the protein's contribution to the disease process. researchgate.net

Development and Validation of In Vitro Pathogenicity Induction Systems

While in planta assays provide the most realistic environment for studying host-pathogen interactions, they can be complex and time-consuming. Therefore, researchers have developed in vitro systems that mimic the plant environment to induce the expression of pathogenicity-related genes in Xanthomonas. These systems allow for more controlled and high-throughput analyses.

A foundational in vitro system involves the use of minimal media. oup.com It was discovered that the expression of the hrp (hypersensitive response and pathogenicity) gene cluster, which is essential for the virulence of many Xanthomonas species, is repressed in nutrient-rich media but induced in minimal media with specific compositions. oup.com One such medium, XVM1, was specifically developed for the in vitro expression of hrp genes. oup.com This medium is characterized by low concentrations of phosphate (B84403) and sodium chloride, and the presence of sucrose (B13894) or fructose (B13574) as a carbon source. oup.com

To further bridge the gap between in vitro and in planta conditions, these minimal media can be supplemented with plant extracts. oup.com Studies have shown that adding extracts from the host plant to a minimal medium can result in a gene expression profile in Xanthomonas that more closely resembles the profile observed during actual plant infection. oup.com For instance, adding leaf extract from Brassica oleracea to XVM1 medium enhances the expression of pathogenicity genes in Xanthomonas campestris pv. campestris, making it a more effective model for studying virulence mechanisms. oup.com

The validation of these in vitro systems is typically performed by comparing the gene expression profiles of bacteria grown in the induction medium with those of bacteria grown in planta. oup.com Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a key technique used for this validation. By comparing the expression levels of a suite of known pathogenicity genes (including hrp, rpf, and avr genes) across different growth conditions (rich medium, minimal medium, minimal medium with plant extract, and in planta), researchers can determine how well the in vitro system recapitulates the in planta environment. oup.com

These validated in vitro systems are invaluable for large-scale studies, such as proteomic analyses, which aim to identify the full complement of proteins expressed by Xanthomonas during the infection process. nih.gov They provide a practical and reproducible platform for dissecting the molecular mechanisms of pathogenicity.

Molecular and Cellular Biology Techniques for Host Target Validation (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation)

Identifying the host proteins that are targeted by Xanthomonas effector proteins is crucial for understanding how the pathogen manipulates the host cell to its advantage. Several molecular and cellular biology techniques are employed for this purpose, with the Yeast Two-Hybrid (Y2H) system and Co-Immunoprecipitation (Co-IP) being two of the most prominent methods.

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to discover protein-protein interactions. nih.gov The principle behind this technique is the reconstitution of a functional transcription factor (commonly the yeast GAL4 protein) through the interaction of two proteins of interest. nih.gov One protein, the "bait," is fused to the DNA-binding domain (DBD) of the transcription factor, while the other protein, the "prey" (often from a host cDNA library), is fused to the activation domain (AD). plos.org If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene, which allows for the selection and identification of interacting partners. plos.org

Y2H has been successfully used to identify host targets of Xanthomonas effectors. For example, a Y2H screen identified an interaction between the Xanthomonas campestris effector protein XopP and the Arabidopsis exocyst subunit Exo70B1. nih.gov This interaction was a key discovery in understanding how XopP suppresses host defenses. Similarly, Y2H assays have been instrumental in demonstrating the interaction between the Xanthomonas oryzae pv. oryzae effectors XopQ and XopX. biorxiv.org

Co-Immunoprecipitation (Co-IP) is a biochemical technique used to validate protein-protein interactions in a more native context, often within plant cells. In a Co-IP experiment, an antibody specific to the "bait" protein is used to pull down the bait protein from a cell lysate. If the bait protein is interacting with a "prey" protein, the prey protein will also be pulled down as part of the complex. The presence of the prey protein is then detected, typically by Western blotting.

Co-IP has been used to confirm interactions initially identified by Y2H. For instance, the interaction between XopP and Exo70B1, first suggested by Y2H, was verified in planta using Co-IP in Nicotiana benthamiana leaves. nih.gov This provided strong evidence that the interaction occurs within the plant cell.

Another related technique is Bimolecular Fluorescence Complementation (BiFC) . In BiFC, the bait and prey proteins are fused to two non-fluorescent halves of a fluorescent protein (e.g., YFP). If the bait and prey interact, the two halves of the fluorescent protein are brought together, reconstituting a functional fluorescent protein that can be visualized by microscopy. This technique not only confirms the interaction but also provides information about the subcellular localization of the interacting complex. The XopP-Exo70B1 interaction was also confirmed using BiFC, showing that the interaction occurs primarily at the plasma membrane. nih.gov

These techniques, often used in combination, provide a robust framework for identifying and validating the host targets of Xanthomonas pathogenicity proteins, offering critical insights into the molecular mechanisms of infection.

Bioinformatics and Computational Predictive Tools for Pathogenicity Protein Analysis

The advent of high-throughput sequencing technologies has led to an explosion of genomic and proteomic data for Xanthomonas species. Bioinformatics and computational tools are essential for analyzing this vast amount of data to identify and characterize pathogenicity proteins.

Subtractive genomics is a powerful in silico approach used to identify proteins that are essential for the pathogen's survival but are absent in the host. nih.gov This method involves comparing the entire proteome of the pathogen with that of its host to identify non-homologous proteins. nih.gov These unique pathogen proteins represent potential targets for developing novel control strategies. nih.gov

Protein-protein interaction (PPI) network analysis is another important computational tool. nih.gov Databases such as STRING are used to construct PPI networks, which map the complex web of interactions between proteins. nih.gov By analyzing the topology of these networks, researchers can identify "hub" proteins that have a high number of interactions and are often critical for cellular processes, including pathogenicity. nih.gov

For specific families of effector proteins, such as the Transcription Activator-Like Effectors (TALEs), specialized bioinformatics tools have been developed. AnnoTALE , for example, is a suite of applications designed to identify, annotate, and classify TALE genes from Xanthomonas genomic sequences. d-nb.info This tool can also predict the host DNA sequences that are targeted by specific TALEs, providing valuable clues about their function. d-nb.info

Genome mining for resistance gene analogs (RGAs) in host plants is another application of bioinformatics. mdpi.com Tools like the RGAugury pipeline can predict the presence of R-genes in plant genomes, which are involved in recognizing pathogen effectors and triggering an immune response. mdpi.com This information is crucial for breeding disease-resistant crop varieties.

Furthermore, computational methods are used to predict the subcellular localization of effector proteins, their enzymatic functions, and the presence of specific domains or motifs that may be important for their activity. These predictions help to guide experimental work and focus research on the most promising candidate proteins.

Q & A

Q. How can researchers identify pathogenicity-related genes in Xanthomonas using genome-wide mutagenesis?

Methodological Approach:

  • Construct a high-density transposon mutagenesis library (e.g., 16,512 clones) and screen mutants for loss of pathogenicity via host infection assays (e.g., Brassica oleracea for X. campestris).
  • Validate candidate genes by complementation assays, restoring virulence in non-pathogenic mutants.
  • Prioritize genes linked to metabolic pathways (e.g., fatty acid degradation, nucleotide metabolism) and regulatory systems (e.g., two-component systems) .

Q. What experimental methods confirm the role of the Type III Secretion System (T3SS) in Xanthomonas pathogenicity?

Methodological Approach:

  • Perform comparative genomics to identify T3SS structural (hrc, hrp) and effector (T3E) genes. Non-pathogenic strains often lack these loci .
  • Conduct hrp gene expression assays under pathogenicity-inducing conditions (e.g., XVM2 medium).
  • Validate functionality via mutant studies: hrpF mutants fail to translocate effectors, reducing virulence .

Q. How do oxidative stress response genes influence Xanthomonas pathogenicity?

Methodological Approach:

  • Generate knockout mutants (e.g., XOC_1643, XOC_1946) and assess H2O2 sensitivity using disk diffusion or liquid culture assays.
  • Compare pathogenicity of mutants vs. wild-type strains in planta (e.g., rice for X. oryzae).
  • Use transcriptomics to identify oxidative stress-regulated genes during infection .

Advanced Research Questions

Q. How can machine learning models predict Xanthomonas pathogenicity based on genomic features?

Methodological Approach:

  • Train classifiers (e.g., Random Forest, SVM) using Pfam protein domains as input features.
  • Validate models on datasets integrating pathogenic and non-pathogenic strains (e.g., 39 studies).
  • Cross-reference key domains (e.g., HD-GYP, T3SS components) with functional studies to prioritize candidates .

Q. What role do diffusible signal factors (DSF) and two-component systems play in regulating virulence?

Methodological Approach:

  • Characterize DSF biosynthesis using rpfF mutants and complementation assays with lipid extracts (e.g., dodecanoic acid).
  • Analyze the RpfGHC two-component system via phosphorylation assays and RNA-seq to link DSF sensing to effector gene expression.
  • Investigate cyclic di-GMP turnover using HD-GYP domain mutants to assess biofilm formation and enzyme secretion .

Q. How do outer membrane vesicles (OMVs) contribute to Xanthomonas pathogenicity?

Methodological Approach:

  • Isolate OMVs from periplasm-enriched fractions and identify cargo proteins (e.g., XAC0223) via mass spectrometry.
  • Use XAC0223 knockout mutants to assess PAMP-triggered immunity in planta.
  • Compare OMV production in pathogenic vs. non-pathogenic strains under stress conditions .

Q. What functional genomics approaches resolve contradictions in pathogenicity gene roles across Xanthomonas strains?

Methodological Approach:

  • Apply dual RNA-seq to profile host-pathogen interactions during infection, identifying strain-specific effector repertoires.
  • Use CRISPR interference to silence candidate genes in diverse strains (e.g., X. campestris vs. X. translucens) and compare virulence phenotypes.
  • Validate conserved pathways (e.g., fatty acid β-oxidation) via heterologous expression in non-pathogenic species .

Methodological Resources

  • Gene Expression Profiling : Macroarrays (e.g., XVM2 medium) for high-throughput virulence gene identification .
  • Structural Analysis : Cryo-EM or X-ray crystallography to resolve atomic-scale details of pathogenicity proteins (e.g., phytochromes) .
  • Signaling Networks : Phosphoproteomics and cyclic di-GMP quantification to map regulatory cascades .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.